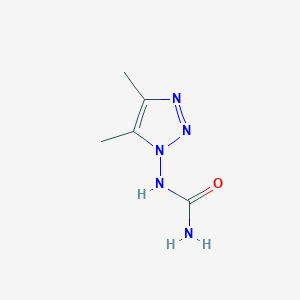
2,2'-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-disulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulphide is a chemical compound known for its flame-retardant properties. It is commonly used in various industrial applications, particularly in the production of flame-retardant viscose fibers . The compound is characterized by its stability in both acidic and basic media, as well as its resistance to redox-active conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulphide typically involves the reaction of bisneopentyl glycol with thiopyrophosphoric acid. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the compound is produced through a series of controlled reactions that ensure high purity and yield. The process may involve in-situ polymerization techniques to coat the core surface of the particles with sulfonated melamine formaldehyde resins, resulting in the formation of intumescent microcapsules .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its flame-retardant capabilities .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed: The major products formed from these reactions include modified flame-retardant compounds that exhibit improved performance in various applications. These products are often characterized by their enhanced stability and resistance to degradation .
Applications De Recherche Scientifique
2,2’-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulphide has a wide range of scientific research applications. It is extensively used in the field of chemistry for the development of flame-retardant materials. In biology and medicine, the compound is studied for its potential use in creating safer and more effective medical devices and materials . Industrially, it is employed in the production of flame-retardant viscose fibers, which are used in various textiles and fabrics .
Mécanisme D'action
The compound exerts its effects through a mechanism that involves the formation of intumescent chars on the surface of the material. These chars act as a barrier, preventing the transfer of heat and mass, thereby enhancing the flame-retardant properties of the material . The molecular targets and pathways involved in this process include the interaction of the compound with the polymer matrix, leading to the formation of a stable and protective layer .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Bisneopentyl glycol dithiocarboxyphosphate
- Thiopyrophosphoric acid cyclic esters
- Exolit 5060
Uniqueness: Compared to similar compounds, 2,2’-Oxybis(4-isopropyl-5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-disulphide stands out due to its high stability and resistance to various environmental conditions. Its unique structure allows for the formation of intumescent chars, which significantly enhance its flame-retardant properties .
Propriétés
Numéro CAS |
58948-25-7 |
|---|---|
Formule moléculaire |
C16H32O5P2S2 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
2-[(5,5-dimethyl-4-propan-2-yl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-5,5-dimethyl-4-propan-2-yl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C16H32O5P2S2/c1-11(2)13-15(5,6)9-17-22(24,19-13)21-23(25)18-10-16(7,8)14(20-23)12(3)4/h11-14H,9-10H2,1-8H3 |
Clé InChI |
GMNOXZPPOAVBIB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(COP(=S)(O1)OP2(=S)OCC(C(O2)C(C)C)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


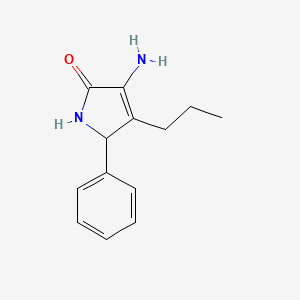
![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)
![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)
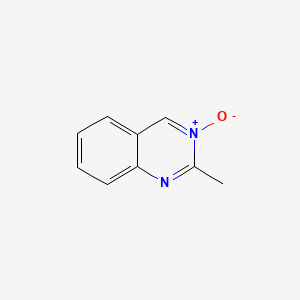
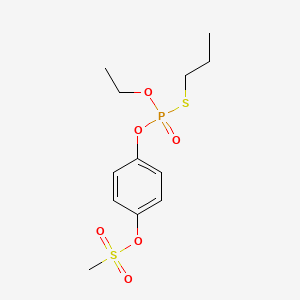

![Spiro[4.6]undeca-6,8,10-trien-2-one](/img/structure/B14604055.png)
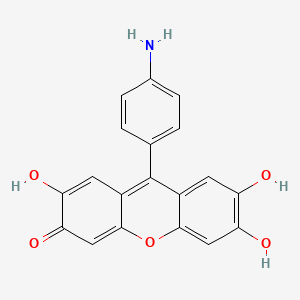

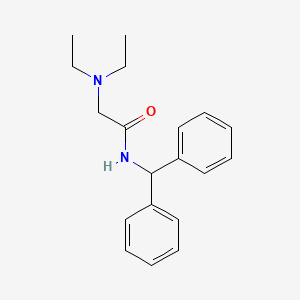
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)

![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)
